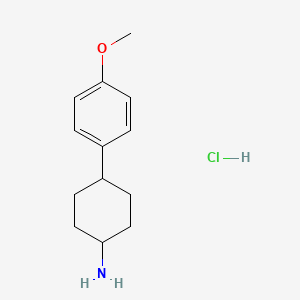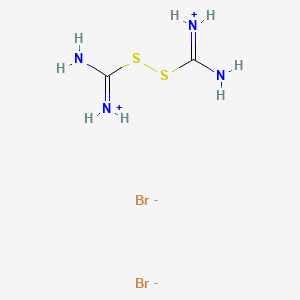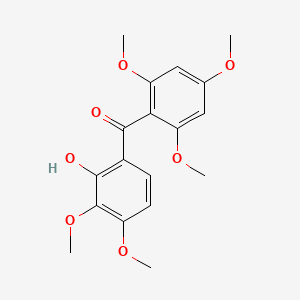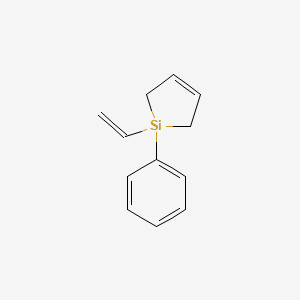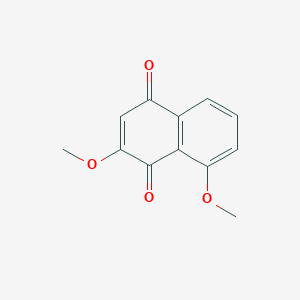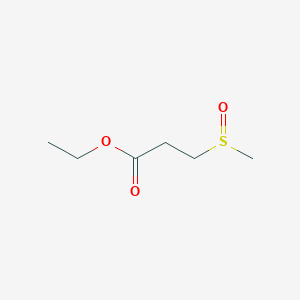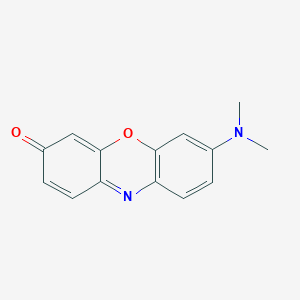
7-(Dimethylamino)phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)phenoxazin-3-one is a chemical compound known for its unique structural and functional properties. It belongs to the phenoxazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a nitrogen-containing heterocycle. This compound is notable for its applications in various scientific fields, including fluorescence studies and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)phenoxazin-3-one typically involves the condensation of appropriate aniline derivatives with ortho-quinone intermediates. One common method includes the reaction of 4-dimethylaminophenol with ortho-benzoquinone under acidic conditions to form the desired phenoxazine derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 7-(Dimethylamino)phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted phenoxazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(Dimethylamino)phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Biology: The compound is employed in cell viability assays and as a marker in fluorescence microscopy.
Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)phenoxazin-3-one involves its interaction with biological molecules. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. In medicinal research, its ability to intercalate with DNA disrupts cellular processes, leading to potential anticancer effects .
Comparison with Similar Compounds
Phenoxazine: The parent compound with a similar tricyclic structure.
Phenothiazine: Another tricyclic compound with sulfur instead of oxygen in the heterocycle.
Acridine: A structurally related compound with nitrogen in the central ring.
Uniqueness: 7-(Dimethylamino)phenoxazin-3-one is unique due to its dimethylamino group, which enhances its fluorescence properties and makes it particularly useful in analytical and imaging applications. Its structural modifications also contribute to its potential therapeutic applications .
Properties
CAS No. |
41830-79-9 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
7-(dimethylamino)phenoxazin-3-one |
InChI |
InChI=1S/C14H12N2O2/c1-16(2)9-3-5-11-13(7-9)18-14-8-10(17)4-6-12(14)15-11/h3-8H,1-2H3 |
InChI Key |
BGEGWGMYXJBZTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)

